(1-Methylsulfonyl-2,3-dihydroindol-3-yl)methanol
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Overview
Description
(1-Methylsulfonyl-2,3-dihydroindol-3-yl)methanol is a compound belonging to the indole family, known for its diverse biological activities. Indole derivatives are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
The synthesis of (1-Methylsulfonyl-2,3-dihydroindol-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and sulfonylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of methanesulfonic acid (MsOH) as a catalyst.
Industrial Production: On an industrial scale, the synthesis may involve multi-step processes with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1-Methylsulfonyl-2,3-dihydroindol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction, such as sulfoxides from oxidation and sulfides from reduction.
Scientific Research Applications
(1-Methylsulfonyl-2,3-dihydroindol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Methylsulfonyl-2,3-dihydroindol-3-yl)methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(1-Methylsulfonyl-2,3-dihydroindol-3-yl)methanol can be compared with other indole derivatives:
Properties
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)11-6-8(7-12)9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYHMROIGMBJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C2=CC=CC=C21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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